Benzamide,n-(4-chloro-2-pyridinyl)-4-fluoro-
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Overview
Description
Benzamide, n-(4-chloro-2-pyridinyl)-4-fluoro- is a chemical compound with the molecular formula C12H9ClN2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzamide group attached to a pyridine ring, which is substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, n-(4-chloro-2-pyridinyl)-4-fluoro- typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzamide, n-(4-chloro-2-pyridinyl)-4-fluoro- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for mixing, reaction control, and purification.
Chemical Reactions Analysis
Types of Reactions
Benzamide, n-(4-chloro-2-pyridinyl)-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Benzamide, n-(4-chloro-2-pyridinyl)-4-fluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, n-(4-chloro-2-pyridinyl)-4-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Benzamide, n-(4-chloro-2-pyridinyl)-: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
Benzamide, n-(4-fluoro-2-pyridinyl)-: Lacks the chlorine atom, which may influence its interaction with molecular targets.
Benzamide, n-(4-chloro-3-pyridinyl)-4-fluoro-: The position of the chlorine atom is different, potentially altering its chemical and biological properties.
Uniqueness
Benzamide, n-(4-chloro-2-pyridinyl)-4-fluoro- is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloropyridin-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-5-6-15-11(7-9)16-12(17)8-1-3-10(14)4-2-8/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOBVWAHKNPSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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